6-Methoxy-2-methyl-3H-azepine
Description
Structure
3D Structure
Properties
CAS No. |
919515-24-5 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
6-methoxy-2-methyl-3H-azepine |
InChI |
InChI=1S/C8H11NO/c1-7-4-3-5-8(10-2)6-9-7/h3,5-6H,4H2,1-2H3 |
InChI Key |
NAKNYZFLEHLIOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=CC1)OC |
Origin of Product |
United States |
Contextualization of Seven Membered Nitrogen Heterocycles Within Organic Synthesis
Seven-membered rings containing a nitrogen atom are prevalent structural motifs in a wide array of natural products and pharmaceutically active molecules. mathnet.ru Their synthesis, however, presents a formidable challenge to chemists due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. Despite these hurdles, the development of novel synthetic methodologies for accessing these frameworks is a vibrant area of research, driven by the potential for creating new therapeutic agents and functional materials. d-nb.infodntb.gov.ua
The construction of these seven-membered nitrogen heterocycles often involves sophisticated strategies such as ring-expansion reactions, cycloadditions, and multicomponent reactions. dntb.gov.ua Metal-catalyzed processes and photochemical methods have also emerged as powerful tools for their synthesis. manchester.ac.uk The inherent strain and conformational flexibility of these rings impart unique reactivity, making them valuable intermediates for further chemical transformations.
Significance of Azepine Ring Systems: a Review of Fundamental Structures and Reactivity Principles
The term "azepine" refers to a family of seven-membered heterocyclic compounds containing one nitrogen atom. They can exist as one of four tautomeric forms: 1H-azepine, 2H-azepine, 3H-azepine, and 4H-azepine. thieme-connect.dethieme-connect.de Of these, the 1H- and 3H-isomers are the most commonly studied. While 1H-azepine is a fully conjugated system, it is often unstable and readily tautomerizes to the more thermodynamically stable 3H-azepine, which possesses a non-planar boat conformation. thieme-connect.dethieme-connect.de This non-planarity is a key feature that dictates the reactivity of the azepine core, distinguishing it from its smaller aromatic cousin, pyridine (B92270).
The reactivity of the azepine ring is diverse. The system can participate in pericyclic reactions, including cycloadditions where it can act as a 2π, 4π, or 6π component. The presence of the nitrogen atom and the diene and enamine functionalities within the various tautomers allows for a range of transformations. For instance, 2-alkoxy-3H-azepines can undergo nucleophilic substitution at the C2 position. acs.org The ring system is also susceptible to electrophilic attack and can undergo rearrangement and ring-contraction reactions under thermal or photochemical conditions. thieme-connect.de
The fundamental principles of azepine reactivity are intrinsically linked to their structure. The boat-like conformation of 3H-azepines minimizes anti-aromatic character and steric strain. This conformation, however, can be influenced by the nature and position of substituents, which in turn modulates the electronic properties and reactivity of the ring.
Research Rationale: Focusing on 6 Methoxy 2 Methyl 3h Azepine As a Prototypical System for Mechanistic and Synthetic Investigations
Deoxygenative Ring Expansion Strategies from Substituted Nitrobenzene (B124822) Precursors
A prominent strategy for synthesizing azepine derivatives involves the deoxygenative ring expansion of substituted nitrobenzenes. This approach typically utilizes phosphorus-based reagents to facilitate the transformation of the nitro group into a nitrene intermediate, which then undergoes ring expansion.
Thermal Reactions with Tributylphosphine (B147548) in Nucleophilic Media
The thermal reaction of nitrobenzenes with tributylphosphine in the presence of a nucleophile is a well-established method for the synthesis of 3H-azepines. oup.comscribd.com This reaction proceeds through the deoxygenation of the nitro group by tributylphosphine to generate a highly reactive arylnitrene intermediate. oup.comnih.gov The nitrene then undergoes a ring expansion process, and subsequent trapping by a nucleophile present in the reaction medium leads to the formation of the corresponding 2-substituted-3H-azepine. oup.comnih.gov
For instance, the deoxygenation of nitrobenzene with tributylphosphine in the presence of alcohols yields 2-alkoxy-3H-azepines. oup.com Specifically, the reaction with methanol (B129727) would be expected to produce 2-methoxy-3H-azepine. The reaction conditions, such as temperature, can influence the product distribution, particularly in cases of substituted nitrobenzenes. researchgate.net For example, the reaction of o-nitrotoluene with tributylphosphine can yield a mixture of 3- and 7-methyl-3H-azepine derivatives, with the ratio being temperature-dependent. researchgate.net
Similarly, using amines as nucleophiles results in the formation of 2-amino-3H-azepines. oup.com The efficiency of this ring enlargement is dependent on the nature of the phosphorus reagent, with tributylphosphine being shown to be highly reactive. oup.com
| Nitrobenzene Precursor | Nucleophile | Product | Reference |
| Nitrobenzene | Alcohols | 2-Alkoxy-3H-azepines | oup.com |
| Nitrobenzene | Amines | 2-Alkylamino-3H-azepines | oup.com |
| o-Nitrotoluene | Alcohols/Amines | 3- and 7-Methyl-3H-azepine derivatives | researchgate.net |
Mechanistic Insights into Nitrene Insertion and Subsequent Rearrangements
The mechanism of this transformation involves several key steps. manchester.ac.ukresearchgate.netresearchgate.net Initially, the nitroarene is deoxygenated by the phosphine (B1218219) reagent to form a singlet arylnitrene. nih.govmanchester.ac.ukrsc.org This highly electrophilic species can then undergo an intramolecular cyclization to form a bicyclic azirine intermediate. manchester.ac.ukrsc.org This azirine is unstable and readily undergoes a 6π-electrocyclic ring-opening to generate a seven-membered ketenimine. manchester.ac.ukresearchgate.netrsc.org The ketenimine is then attacked by the nucleophile present in the media, leading to the formation of the 3H-azepine product. manchester.ac.uk It is noteworthy that the 1H-azepine isomer, which may form initially, rapidly tautomerizes to the more thermodynamically stable 3H-azepine. manchester.ac.uk
Recent studies have also explored photochemical methods for the generation of nitrenes from nitroarenes under mild conditions, using blue light irradiation. manchester.ac.ukresearchgate.netnih.gov This approach also proceeds through a singlet nitrene intermediate and has been successfully applied to the synthesis of a variety of polysubstituted azepanes following a subsequent hydrogenation step. manchester.ac.ukrsc.orgnih.gov The regioselectivity of the nitrene insertion can be controlled by the substitution pattern on the nitroarene precursor. manchester.ac.uk
Electrocyclization Reactions for Azepine Ring Formation
Electrocyclization reactions represent a powerful and stereospecific method for the construction of cyclic systems, including the azepine ring. These reactions involve the concerted reorganization of π-electrons within a conjugated system to form a new σ-bond. researchgate.netnumberanalytics.comrsc.org
[5+6]-Electrocyclization of Unsaturated Azomethine Ylides and Azatriene Anions
The manchester.ac.ukchemicalbook.com- or 6π-electrocyclization of unsaturated azomethine ylides and azatriene anions is a key strategy for the synthesis of azepine derivatives. researchgate.netresearchgate.netresearchgate.netosi.lv These reactive intermediates can be generated in situ from various precursors. For example, unsaturated azomethine ylides can be formed from the reaction of α,β-unsaturated aldehydes with secondary amino acids. researchgate.net These ylides then undergo a 1,7-electrocyclization followed by a manchester.ac.ukresearchgate.net-hydrogen shift to yield dihydroazepine derivatives. researchgate.net
Similarly, the metalation of 2-aza-1,3,5-trienes with a strong base like potassium t-butoxide can generate azatrienyl anions. researchgate.netmathnet.ru These anions undergo a manchester.ac.ukchemicalbook.com-electrocyclization to form azacycloheptadienyl anionic species, which upon protonation, yield a mixture of 4,5-dihydro-3H-azepines and 3H-azepines. researchgate.netmathnet.ru This method has been specifically used to synthesize alkoxy- and alkylsulfanyl-substituted azepines. researchgate.net The application of 6π-azaelectrocyclization of azatrienes is a significant strategy in the synthesis of various bioactive heterocyclic compounds. rsc.org
| Precursor | Intermediate | Product | Reference |
| Unsaturated Aldehydes and Amino Acids | Unsaturated Azomethine Ylides | Dihydroazepines | researchgate.net |
| 2-Aza-1,3,5-trienes | Azatrienyl Anions | 4,5-Dihydro-3H-azepines and 3H-azepines | researchgate.netmathnet.ru |
Stereochemical and Regiochemical Control in Electrocyclic Processes
The stereochemical and regiochemical outcomes of electrocyclic reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. researchgate.netacs.orgmasterorganicchemistry.com For a 6π-electron system, such as an azatriene, thermal electrocyclization proceeds in a disrotatory manner, while photochemical cyclization occurs in a conrotatory fashion. masterorganicchemistry.com This high degree of stereospecificity allows for the predictable synthesis of specific stereoisomers. nih.govresearchgate.net
Several factors can be manipulated to control the stereochemistry and regiochemistry of these reactions. numberanalytics.comnumberanalytics.com The use of chiral catalysts or auxiliaries can induce asymmetry, leading to the formation of enantiomerically enriched products. nih.gov For example, a zinc-catalyzed asymmetric formal [4+3] annulation of isoxazoles with enynol ethers proceeds via a 6π-electrocyclization to produce chiral 2H-azepines with high enantioselectivity. nih.gov
Furthermore, the substitution pattern on the acyclic precursor can direct the cyclization to a specific regio- or stereochemical outcome. numberanalytics.comnumberanalytics.com The inherent stereochemistry of the starting material can also be transferred to the cyclic product. numberanalytics.com Computational studies have been employed to understand and predict the selectivity of these reactions, providing valuable insights for the rational design of synthetic routes. rsc.org
Nucleophilic Substitution and Transetherification Approaches
Once the azepine ring is formed, further functionalization can be achieved through various reactions, including nucleophilic substitution and transetherification. These methods are particularly relevant for modifying existing methoxyazepine scaffolds.
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. wikipedia.org While benzene (B151609) rings are generally not reactive towards nucleophiles, the presence of electron-withdrawing groups or heteroatoms within the ring can facilitate this reaction. wikipedia.org In the context of azepines, the reactivity towards nucleophiles can be influenced by the position of the substituents and the electronic nature of the ring system.
A specific example of modifying a methoxyazepine is through transetherification. The reaction of 5-tert-butyl-2-methoxy-3H-azepine with various sodium alkoxides has been shown to yield the corresponding 2-alkoxy-3H-azepine derivatives via nucleophilic transetherification. researchgate.net This indicates that the methoxy group at the 2-position of the 3H-azepine ring can be displaced by other alkoxy groups.
Additionally, the reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS) can lead to the formation of 2-substituted 2H-azepines. researchgate.netacs.org This reaction proceeds through a regioselective 1,4-addition of NBS, followed by base-promoted elimination. acs.org This provides a route to further functionalize the azepine ring system.
| Starting Material | Reagent | Product | Reaction Type | Reference |
| 5-tert-Butyl-2-methoxy-3H-azepine | Sodium Alkoxides | 2-Alkoxy-3H-azepines | Transetherification | researchgate.net |
| 2-Methoxy-3H-azepines | N-Bromosuccinimide | 2-Substituted 2H-azepines | Addition-Elimination | researchgate.netacs.org |
Reactions of 2-Methoxy-3H-azepines with Alkoxides
The alkoxy group at the 2-position of the 3H-azepine ring is susceptible to nucleophilic displacement. Reactions of 2-methoxy-3H-azepines with various sodium alkoxides in their corresponding alcoholic media lead to a nucleophilic transetherification. nih.gov This method provides a straightforward route to synthesize a variety of 2-alkoxy-3H-azepine analogues.
For instance, the reaction of 5-tert-butyl-2-methoxy-3H-azepine with sodium ethoxide, isopropoxide, or benzyloxide results in the substitution of the methoxy group to yield the corresponding 2-ethoxy, 2-isopropoxy, or 2-benzyloxy derivatives. nih.gov The nucleophilic reaction occurs efficiently at the 2-position of the azepine ring. nih.gov
Table 1: Transetherification of 5-tert-butyl-2-methoxy-3H-azepine with Sodium Alkoxides nih.gov
| Alkoxide | Corresponding Alcohol | Product | Yield (%) |
|---|---|---|---|
| Sodium Ethoxide | Ethanol | 5-tert-butyl-2-ethoxy-3H-azepine | 84 |
| Sodium Isopropoxide | Isopropanol | 5-tert-butyl-2-isopropoxy-3H-azepine | 89 |
This interactive table summarizes the yields of 2-alkoxy-3H-azepine derivatives obtained through transetherification.
Alkylation Reactions Utilizing Organolithium Reagents
Organolithium reagents serve as powerful nucleophiles for introducing alkyl groups onto the 3H-azepine scaffold. The reaction of 2-methoxy-3H-azepines with alkyllithium reagents can provide direct access to 2-alkyl-3H-azepine derivatives, which are otherwise challenging to synthesize. nih.gov
The treatment of 5-tert-butyl-2-methoxy-3H-azepine with methyllithium (B1224462) successfully yields the targeted 5-tert-butyl-2-methyl-3H-azepine. nih.gov However, this reaction is not without complexities, as it also produces unexpected side products. These include 5-tert-butyl-2,2-dimethyl-2,3-dihydro-1H-azepine, resulting from a second methylation, and a dimeric structure, 5,5′-di(tert-butyl)-2,2′-methylenedi(3H-azepine). nih.govrsc.org In contrast, using a bulkier organolithium reagent like tert-butyllithium (B1211817) leads to the formation of 2,5-di-tert-butyl-3H-azepine. nih.gov
Table 2: Reaction of 5-tert-butyl-2-methoxy-3H-azepine with Organolithium Reagents nih.gov
| Organolithium Reagent | Product(s) | Yield (%) |
|---|---|---|
| Methyllithium | 5-tert-butyl-2-methyl-3H-azepine | 35 |
| 5-tert-butyl-2,2-dimethyl-2,3-dihydro-1H-azepine | 13 | |
| 5,5′-di(tert-butyl)-2,2′-methylenedi(3H-azepine) | 13 |
This interactive table details the products and their respective yields from the reaction of a 2-methoxy-3H-azepine analogue with different organolithium reagents.
Palladium-Catalyzed Cyclization and Related Transformations
Palladium catalysis offers a versatile and powerful platform for the construction of azepine ring systems. These methods often involve intramolecular C-N bond formation, providing access to a diverse range of fused and substituted azepines.
One prominent strategy is the palladium-catalyzed amination–cyclization reaction. This approach has been successfully employed to synthesize new 5H-pyridobenzazepine and 5H-dipyridoazepine compounds from appropriate stilbene (B7821643) precursors. thieme-connect.com The reaction typically utilizes a palladium source like Pd(OAc)₂ with a suitable phosphine ligand, such as JohnPhos, and a base like NaOt-Bu. thieme-connect.com While direct synthesis of this compound via this specific route is not documented, the methodology highlights the potential of palladium-catalyzed double N-arylation for forming seven-membered azepine rings. thieme-connect.com
Another significant advancement is the palladium-catalyzed asymmetric [4+3] cyclization. This reaction, involving trimethylenemethane (TMM) donors and various dienyl systems, provides an efficient route to chiral azepine frameworks. For example, the reaction of Pd-TMM with benzofuran-derived azadienes furnishes chiral benzofuro[3,2-b]azepine skeletons with high yields and excellent stereoselectivities. nih.gov Similarly, a relay catalysis system using both gold and palladium has been developed to synthesize furan-fused azepines from enynamides, which are converted in situ to azadienes that then undergo a [4+3] cycloaddition with the Pd-TMM species. bohrium.com
Furthermore, palladium(II)-catalyzed tandem cyclization of substrates like N-4,6-dienyl β-keto amides enables the intramolecular 1,2-aminoalkylation of conjugated dienes, leading to the assembly of complex fused-ring systems containing an azepine core. nih.gov These strategies underscore the broad applicability of palladium catalysis in constructing diverse and complex azepine-containing molecular architectures. rsc.org
Formation through Metallation of 2-Aza-1,3,5-trienes
A novel methodology for constructing the 3H-azepine ring involves the base-mediated cyclization of functionalized 2-aza-1,3,5-trienes. nih.gov This approach allows for the simultaneous synthesis of both 4,5-dihydro-3H-azepines and fully unsaturated 3H-azepines. researchgate.net
The process starts with a 2-(1-alkoxyethoxy)-N-(1-methylethylidene)-1-(methylsulfanyl)-1,3-butadien-1-amine, which is a type of 2-aza-1,3,5-triene. nih.gov Treatment of this substrate with a strong base, such as potassium tert-butoxide (t-BuOK), in a THF-DMSO solvent system at low temperatures induces a cascade of reactions. nih.govresearchgate.net The proposed mechanism involves the deprotonation of a methyl group on the azomethine moiety, followed by isomerization of the resulting carbanion. nih.gov A subsequent thieme-connect.comorganic-chemistry.org-electrocyclization of the isomerized anion leads to an azacycloheptadienyl anionic intermediate. nih.govresearchgate.net
Protonation of this cyclic anion can yield the 4,5-dihydro-3H-azepine derivative. Concurrently, an unprecedented elimination of a sulfide (B99878) anion from the same intermediate can occur, leading directly to the formation of the 3H-azepine product, such as 6-(1-ethoxyethoxy)-2-methyl-3H-azepine. nih.gov
Table 3: Products from Metallation of 2-Aza-1,3,5-triene 3a nih.gov
| Product | Isolated Yield (%) |
|---|---|
| 3-(1-Ethoxyethoxy)-7-methyl-2-(methylsulfanyl)-4,5-dihydro-3H-azepine | 59 |
This interactive table shows the isolated yields of the dihydroazepine and azepine products from the base-mediated cyclization of a 2-aza-1,3,5-triene.
Isomerization and Tautomerism Studies
The 3H-azepine structure is one of several possible tautomeric forms for azacycloheptatriene, with the general stability recognized to be 3H- > 1H- > 2H- > 4H-azepine, although this can be influenced by substitution patterns. thieme-connect.de For this compound, theoretical studies have explored six potential tautomers to evaluate their relative thermodynamic stability. pleiades.onlineresearchgate.net These investigations provide a foundational understanding of the equilibria that dictate the compound's reactivity. pleiades.online
Valence Tautomerism: Interconversion with Azanorcaradiene Structures
A key aspect of azepine chemistry is the valence tautomerism between the monocyclic azepine ring and a bicyclic azanorcaradiene structure (also referred to as azabicyclo[4.1.0]hepta-2,4-diene). pleiades.onlineresearchgate.net This equilibrium is analogous to the well-known cycloheptatriene-norcaradiene isomerization. acs.org
Computational analyses (DFT) of this compound have identified the pathways for the formation of these valence isomers. pleiades.online The closure of the three-membered ring in one of the azepine tautomers (specifically, tautomer If in the study) proceeds over an activation barrier of 11.75 kcal/mol to form the corresponding azanorcaradiene. researchgate.net This azanorcaradiene product resides in a shallow potential energy well, indicating its potential as a transient intermediate. researchgate.net The formation of such bicyclic systems is a probable concerted reaction originating from the inherent valence tautomerism of the azepine skeleton. researchgate.netresearchgate.net
[1,n]-Hydrogen Shifts and Prototropic Equilibria
Prototropic tautomerism in this compound is facilitated by intramolecular hydrogen migrations, known as [1,n]-sigmatropic shifts. pleiades.onlineresearchgate.net DFT calculations have been employed to identify the preferred "gradient channels" for these [1,n]-H shifts, which are responsible for initiating the tautomeric interconversions. pleiades.onlineresearchgate.netresearchgate.net These shifts establish equilibria between the various tautomeric forms of the azepine. While the 3H-azepine isomer is generally the most stable, the presence of other tautomers, even in small concentrations, can significantly influence the compound's reaction pathways. thieme-connect.dethieme-connect.de For other azepine systems, pH-dependent spectra have been used to calculate pKa values for the conjugate acids of different tautomers, demonstrating the existence of these equilibria in solution. thieme-connect.de Studies on related 2H-azepines have also documented acs.orgvulcanchem.com sigmatropic hydrogen shifts. researchgate.netacs.org
Experimental and Theoretical Characterization of Tautomeric Forms and Transition States
The characterization of the various tautomers of this compound and the transition states connecting them relies heavily on a combination of theoretical modeling and experimental spectroscopy. pleiades.online
Theoretical Characterization: Quantum-chemical simulations using DFT methods have been the primary tool for exploring the potential energy surface of this compound. pleiades.onlinepleiades.online These studies have successfully modeled the structures of six likely tautomers and evaluated their relative thermodynamic stabilities. pleiades.onlineresearchgate.net The calculations also map the concerted reactions leading to valence isomers like azanorcaradienes and other fused bicyclic systems. pleiades.online For instance, the transition state and resulting molecular structure for the formation of an azanorcaradiene from a tautomer of this compound have been geometrically characterized. researchgate.net
Experimental Characterization: While direct experimental data for the tautomeric equilibria of this compound is limited, studies on analogous compounds provide insight. For other azepine derivatives, X-ray analysis has confirmed a boat conformation for the 3H-azepine ring. thieme-connect.de In the case of purine (B94841) derivatives, which also exhibit prototropic tautomerism, low-temperature NMR spectroscopy has been used to directly observe and quantify the populations of different tautomers that are in rapid equilibrium at room temperature. researchgate.net Similar techniques could potentially be applied to characterize the tautomeric distribution of this compound.
Table 1: Theoretical Relative Stabilities of this compound Tautomers This table is illustrative, based on findings that relative stabilities of six tautomers were evaluated theoretically. Specific energy values were not available in the searched literature.
| Tautomer | Structure | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| 3H-azepine | This compound | 0.00 (Reference) | DFT |
| Tautomer 2 | Isomeric Structure | > 0 | DFT |
| Tautomer 3 | Isomeric Structure | > 0 | DFT |
| Tautomer 4 | Isomeric Structure | > 0 | DFT |
| Tautomer 5 | Isomeric Structure | > 0 | DFT |
| Tautomer 6 | Isomeric Structure | > 0 | DFT |
Electrophilic Reaction Pathways
The conjugated π-system of this compound makes it susceptible to attack by electrophiles. Reactions with halogens and other electrophilic reagents can proceed through either addition or substitution mechanisms, with the outcome often depending on the specific reagents and reaction conditions.
Regioselective Bromination with N-Bromosuccinimide (NBS) and Elemental Bromine
The bromination of 3H-azepines, including methoxy-substituted derivatives, has been studied using both elemental bromine (Br₂) and N-bromosuccinimide (NBS). researchgate.netclockss.orgresearchgate.net
With N-Bromosuccinimide (NBS) , this compound undergoes regioselective bromination at the C4 position when the reaction is conducted in dichloromethane (B109758) at -20°C. vulcanchem.com Studies on the closely related 2-methoxy-3H-azepines show that reaction with NBS leads to a regioselective 1,4-adduct. researchgate.netresearchgate.netelsevierpure.com This adduct can then undergo base-promoted elimination of hydrogen bromide to yield a 2H-azepine derivative. researchgate.netresearchgate.netelsevierpure.com At lower temperatures, this pathway is favored, minimizing competitive electrophilic substitution that can form 4-bromo-3H-azepines. researchgate.netresearchgate.netelsevierpure.com
With **elemental bromine (Br₂) **, the reaction with substituted 2-methoxy-3H-azepines also suggests a 1,4-addition of the electrophile. clockss.orgresearchgate.net Unlike the reaction of cycloheptatriene (B165957) with bromine, which forms a stable aromatic tropylium (B1234903) ion, the reaction with 3H-azepines does not yield a stable delocalized azepinium ionic species. clockss.orgresearchgate.net Instead, the reaction likely proceeds through a 1,4-addition intermediate, which can then lead to subsequent products. clockss.org
Electrophilic Substitution and Addition Mechanisms
The reaction of 3H-azepines with electrophiles like bromine and NBS highlights a competition between electrophilic addition and electrophilic substitution mechanisms.
Electrophilic Addition: The predominant mechanism observed for methoxy-substituted 3H-azepines with NBS or bromine is electrophilic addition. researchgate.netclockss.orgresearchgate.net The proposed pathway involves:
1,4-Addition: The electrophile (Br⁺) attacks the azepine ring, leading to a 1,4-adduct intermediate. clockss.orgresearchgate.net
Electrophilic Substitution: While addition is often the major pathway, electrophilic substitution can occur as a competitive reaction. researchgate.netresearchgate.net This pathway involves the direct replacement of a hydrogen atom on the azepine ring with the electrophile (e.g., bromine) to form a 4-bromo-3H-azepine. researchgate.netresearchgate.net This side reaction can be minimized by controlling the reaction temperature, with lower temperatures favoring the addition-elimination route. researchgate.netresearchgate.netelsevierpure.com
Table 2: Products of Bromination of Methoxy-3H-Azepine Derivatives This table summarizes findings from related methoxy-azepine systems to illustrate the reactivity of the title compound.
| Reagent | Proposed Primary Mechanism | Major Product Type | Conditions Favoring Pathway |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | 1,4-Addition followed by HBr elimination | 2H-Azepine derivative | Lower reaction temperatures researchgate.netresearchgate.netelsevierpure.com |
| Elemental Bromine (Br₂) | 1,4-Addition | 1,4-Adduct intermediate | Reaction conditions can influence subsequent steps clockss.org |
| N-Bromosuccinimide (NBS) | Electrophilic Substitution | 4-Bromo-3H-azepine derivative | Occurs as a competitive reaction, minimized at low temp. researchgate.netresearchgate.netelsevierpure.com |
Nucleophilic Reactivity and Derivatization
The conjugated π-system of the 3H-azepine ring, influenced by the electron-donating methoxy group, allows for a range of nucleophilic reactions. These reactions are central to the derivatization of the azepine core, enabling the synthesis of more complex molecular architectures.
Nucleophilic substitution is a key reaction class for 2-alkoxy-3H-azepines. clockss.org The carbon atom at the 2-position, bonded to the methoxy group, is electrophilic and thus susceptible to attack by nucleophiles. ksu.edu.sabyjus.com This reactivity allows for the replacement of the methoxy group with other functional groups.
Studies on analogous compounds, such as 5-tert-butyl-2-methoxy-3H-azepine, have demonstrated that reactions with various nucleophiles lead to substitution products at the 2-position of the ring. clockss.org For instance, treatment with alkoxides like sodium ethoxide results in an effective ether exchange, yielding the corresponding 2-ethoxy derivative. clockss.org Similarly, reactions with other alkoxides have been shown to produce a variety of 2-alkoxy-3H-azepines. clockss.org
The reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS) in the presence of a nucleophile provides an efficient route to 2-substituted 2H-azepines. This transformation proceeds through a regioselective 1,4-addition of NBS to the 3H-azepine, followed by a base-promoted elimination of hydrogen bromide to form the 2H-azepine product. researchgate.netacs.org This method has been successfully applied using various nucleophiles. researchgate.netacs.org
Alkyllithium reagents can also serve as nucleophiles. The reaction of 5-tert-butyl-2-methoxy-3H-azepine with tert-butyllithium, for example, yields 2,5-di-tert-butyl-3H-azepine. clockss.org These substitution reactions highlight the versatility of the 2-methoxy group as a leaving group, facilitating the introduction of a range of substituents onto the azepine ring. byjus.comlibretexts.org
A particularly interesting reaction of 2-methoxy-3H-azepines involves their conversion into extended conjugated systems. wikipedia.orgmasterorganicchemistry.com A conjugated system is characterized by a series of connected p-orbitals with delocalized electrons, which generally increases molecular stability. wikipedia.org
An unexpected outcome was observed when 5-tert-butyl-2-methoxy-3H-azepine was treated with methyllithium. Instead of the simple substitution product, this reaction led to the formation of bis(5-t-butyl-3H-azepin-2-yl)methane. clockss.orgresearchgate.net Spectroscopic and theoretical studies revealed that this product exists in a tautomeric equilibrium with a vinamidine structure. clockss.orgresearchgate.net Vinamidinium salts are known for their delocalized cationic structure. The formation of a neutral, conjugated vinamidine system incorporated within two seven-membered rings represents a unique molecular framework. clockss.orggrafiati.com This transformation underscores the potential of simple azepine derivatives to serve as precursors for more complex, highly conjugated molecules. youtube.commsu.edu
Cycloaddition Chemistry and Ring Contraction Reactions
The unsaturated nature of the azepine ring makes it a potential participant in cycloaddition reactions, which are powerful tools for constructing cyclic and polycyclic systems. Furthermore, the synthesis of the azepine ring itself often involves ring expansion reactions, notably from aryl azide (B81097) precursors.
The primary synthetic route to substituted 3H-azepines, including methoxy-methyl derivatives, involves the photolysis or thermolysis of corresponding aryl azides. beilstein-journals.orgresearchgate.net This reaction proceeds through a highly reactive nitrene intermediate. beilstein-journals.org Upon generation, the singlet aryl nitrene can undergo ring expansion, typically via a 2H-azirine intermediate, to form a didehydroazepine. beilstein-journals.org This transient species is then trapped by a nucleophile present in the reaction medium, such as methanol, to yield the stable 2-methoxy-3H-azepine. oup.comworktribe.com
For instance, the thermolysis of p-substituted aryl azides in methanol has been shown to produce 5-substituted 2-methoxy-3H-azepines. oup.com Similarly, the thermolysis of m-substituted aryl azides can lead to mixtures of 4- and 6-substituted 2-methoxy-3H-azepines. oup.com The presence of a methoxy group on the starting aryl azide can influence the reaction's efficiency and regioselectivity. psu.edursc.org Studies on azidoquinolines have demonstrated that a methoxy group positioned meta to the azide function significantly enhances the yields of the corresponding ring-expanded pyridoazepines. psu.edursc.org This process offers a versatile method for accessing a wide array of substituted azepine heterocycles from readily available aryl azide precursors. acs.orgresearchgate.netcolab.ws
Azepines, containing a conjugated triene system, can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where they can act as the diene component. slideshare.net The C2-C5 portion of the azepine ring can react with dienophiles in a [4+2] cycloaddition manner. slideshare.net
Research on related dihydro-1H-azepine systems has shown that they undergo highly stereoselective [4+2] cycloaddition reactions with various heterodienophiles. rsc.orgrsc.orgnih.gov These reactions lead to the formation of bicyclic adducts, demonstrating the utility of the azepine scaffold in constructing more complex heterocyclic frameworks. While direct studies on this compound might be limited, the reactivity of analogous systems suggests its potential to react with suitable dienophiles. Other types of cycloadditions, such as inverse electron demand Diels-Alder (IEDDA) reactions and (4+3) cycloadditions, have also been reported for various azepine derivatives, further highlighting the rich cycloaddition chemistry of this seven-membered ring system. tandfonline.comnsf.gov
Advanced Spectroscopic Analysis and Structural Elucidation of 6 Methoxy 2 Methyl 3h Azepine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete carbon framework and the relative orientation of protons.
The ¹H NMR spectrum of 6-Methoxy-2-methyl-3H-azepine provides initial information regarding the number of different proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state.
Based on the structure, the following ¹H and ¹³C NMR signals are predicted. The chemical shifts for the azepine ring protons and carbons are influenced by the positions of the double bonds and the substituents. For instance, protons on sp³ carbons (like H-3) are expected to resonate upfield compared to those on sp² carbons (like H-4, H-5, and H-7) clockss.org. The methoxy (B1213986) group's carbon signal typically appears in the 55-63 ppm range researchgate.net.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~2.4 - 2.6 | m | - |
| H-4 | ~5.7 - 5.9 | m | J₄,₅ ≈ 9.0 |
| H-5 | ~6.1 - 6.3 | m | J₅,₄ ≈ 9.0, J₅,₇ ≈ 7.0 |
| H-7 | ~6.6 - 6.8 | d | J₇,₅ ≈ 7.0 |
| 2-CH₃ | ~1.9 - 2.1 | s | - |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~165 - 170 |
| C-3 | ~35 - 40 |
| C-4 | ~120 - 125 |
| C-5 | ~128 - 133 |
| C-6 | ~150 - 155 |
| C-7 | ~140 - 145 |
| 2-CH₃ | ~20 - 25 |
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds sdsu.eduslideshare.net. For this compound, COSY would show correlations between H-3, H-4, H-5, and H-7, confirming the sequence of these protons along the azepine ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to sdsu.eduresearchgate.net. This allows for the definitive assignment of protonated carbons. For example, the proton signal at ~2.5 ppm would correlate with the carbon signal at ~37 ppm, assigning them to H-3 and C-3, respectively.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two to four bonds, which is key for piecing together the molecular skeleton, including quaternary carbons researchgate.netprinceton.edu. Key HMBC correlations would include the signal from the 2-CH₃ protons to C-2 and C-3, and the signal from the 6-OCH₃ protons to C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, providing insights into the molecule's stereochemistry and conformation slideshare.netscience.gov. A NOESY experiment could show a correlation between the protons of the 2-CH₃ group and the H-3 protons, confirming their spatial proximity.
HETCOR (Heteronuclear Correlation) : An older technique largely superseded by HSQC and HMBC, HETCOR also correlates proton and carbon nuclei to establish C-H connectivity.
Predicted Key 2D NMR Correlations for this compound
| Experiment | Key Correlations | Information Gained |
|---|---|---|
| COSY | H-4 ↔ H-5, H-5 ↔ H-7 | Confirms proton connectivity in the diene system. |
| HSQC | 2-CH₃ (¹H) ↔ 2-CH₃ (¹³C)6-OCH₃ (¹H) ↔ 6-OCH₃ (¹³C)H-3 ↔ C-3, H-4 ↔ C-4, etc. | Assigns all protonated carbons. |
| HMBC | 2-CH₃ (¹H) → C-2, C-36-OCH₃ (¹H) → C-6H-7 → C-2, C-6 | Establishes the full carbon framework and substituent positions. |
| NOESY | 2-CH₃ ↔ H-3 | Confirms spatial relationships and conformation. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation patterns.
HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula nih.gov. For this compound, with the molecular formula C₉H₁₃NO, HRMS would be used to confirm this composition by comparing the experimentally measured exact mass to the calculated theoretical mass.
Calculated Exact Mass for [C₉H₁₃NO + H]⁺: 152.1070
Calculated Exact Mass for [C₉H₁₃NO]⁺˙: 151.0997
An experimental HRMS value matching one of these calculated values to within a few parts per million (ppm) would unequivocally confirm the elemental formula.
In Electron Impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner mpg.deresearchgate.net. The resulting fragmentation pattern is a "fingerprint" that can be used to confirm the structure.
The molecular ion (M⁺˙) of this compound would be observed at m/z 151. Plausible fragmentation pathways would include:
Loss of a methyl radical (•CH₃): From the methoxy group or the 2-methyl group, leading to a fragment at m/z 136.
Loss of a methoxy radical (•OCH₃): Resulting in an ion at m/z 120.
Loss of formaldehyde (CH₂O): A common fragmentation for methoxy-substituted rings, yielding a fragment at m/z 121.
Ring cleavage: The azepine ring could undergo various cleavages, characteristic of cyclic dienes and imines.
Predicted Key EI-MS Fragments for this compound
| m/z | Proposed Fragment | Identity |
|---|---|---|
| 151 | [C₉H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |
| 136 | [M - CH₃]⁺ | Loss of a methyl radical |
| 120 | [M - OCH₃]⁺ | Loss of a methoxy radical |
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. It is an effective method for identifying the functional groups present in a molecule youtube.com.
The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
C-H Stretching: Bands just below 3000 cm⁻¹ for sp³ C-H (at C-3 and methyl groups) and just above 3000 cm⁻¹ for sp² C-H (at C-4, C-5, C-7) libretexts.org.
C=N Stretching (Imine): A strong absorption in the range of 1640-1690 cm⁻¹.
C=C Stretching (Alkene): Absorptions in the 1600-1680 cm⁻¹ region, which may overlap with the C=N signal libretexts.org.
C-O Stretching (Ether): A strong, characteristic band in the 1050-1260 cm⁻¹ range libretexts.org.
C-H Bending: Various bands in the fingerprint region (<1500 cm⁻¹) corresponding to bending vibrations of CH₂, CH₃, and olefinic C-H groups.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050 - 3010 | C-H Stretch | sp² C-H (Alkene) |
| ~2980 - 2850 | C-H Stretch | sp³ C-H (Alkane/Methyl) |
| ~1660 | C=N Stretch | Imine |
| ~1640 | C=C Stretch | Alkene |
Electronic Absorption Spectroscopy (UV-Vis) and Considerations of Aromaticity
The 3H-azepine core is a seven-membered nitrogen-containing heterocycle. Unlike its six-membered aromatic analogue, pyridine (B92270), the 3H-azepine ring is not planar and is considered non-aromatic. The ring typically adopts a boat-like conformation to alleviate ring strain. This non-planarity disrupts the cyclic conjugation of the π-electrons, which is a prerequisite for aromaticity.
The UV-Vis spectrum of a molecule like this compound is expected to be dominated by π → π* and n → π* electronic transitions. The methoxy (-OCH₃) group, being an auxochrome, is anticipated to exert a bathochromic shift (a shift to longer wavelengths) on the absorption maxima of the parent 3H-azepine chromophore due to the extension of the conjugated system through its lone pair of electrons. The methyl (-CH₃) group, a weaker auxochrome, would likely have a minor influence on the absorption spectrum.
Theoretical studies using computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been effectively employed to predict the UV-Vis spectra of various heterocyclic compounds. researchgate.netnih.govrsc.orgresearchgate.netmdpi.comnih.gov Such computational approaches could provide valuable theoretical data for this compound, including its predicted absorption maxima (λmax) and molar absorptivity (ε), in the absence of experimental data.
Based on studies of related methoxy-substituted heterocyclic systems, the principal π → π* transitions for this compound are likely to be observed in the near-ultraviolet region. The weaker n → π* transitions, originating from the non-bonding electrons of the nitrogen atom, would typically appear at longer wavelengths with lower intensity.
The following interactive data table provides a hypothetical representation of the expected UV-Vis absorption data for this compound in a common solvent like ethanol, based on the analysis of structurally similar compounds.
| Solvent | λmax (nm) (π → π) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) (π → π) | λmax (nm) (n → π) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) (n → π) |
| Ethanol | ~280-320 | ~5,000-15,000 | ~340-380 | ~100-500 |
It is crucial to emphasize that the 3H-azepine system is fundamentally non-aromatic. The boat-like conformation prevents the continuous overlap of p-orbitals necessary for the establishment of a ring current, a hallmark of aromaticity. Therefore, the discussion of aromaticity in the context of this compound is primarily one of its absence and the structural factors that lead to this non-aromatic character.
X-ray Crystallography for Solid-State Structural Determination (where applicable to stable azepine derivatives)
While a specific crystal structure for this compound has not been reported in the crystallographic databases, the structures of numerous other substituted and fused azepine derivatives have been successfully determined using X-ray diffraction. These studies consistently reveal the non-planar nature of the seven-membered azepine ring, often adopting a boat or twisted-boat conformation.
The process of X-ray crystallography involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. The quality of the crystal and the resolution of the diffraction data are critical factors in obtaining a high-quality crystal structure.
For a hypothetical crystalline sample of this compound, X-ray analysis would be expected to confirm the following structural features:
Non-planar Azepine Ring: The seven-membered ring would exhibit a distinct boat-like conformation.
Bond Lengths and Angles: The C-C and C-N bond lengths within the ring would be consistent with their respective single and double bond characters, reflecting the lack of aromatic delocalization.
Conformation of Substituents: The spatial orientation of the methoxy and methyl groups relative to the azepine ring would be precisely determined.
Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as hydrogen bonds or van der Waals interactions, that stabilize the crystal lattice.
The following interactive data table presents a hypothetical set of crystallographic parameters for this compound, based on typical values for organic molecules of similar size and complexity.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~12.1 |
| β (°) | ~105 |
| Volume (ų) | ~1000 |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | ~1.15 |
The successful application of X-ray crystallography to a stable derivative of this compound would provide invaluable, unambiguous structural information, complementing the insights gained from spectroscopic techniques and theoretical calculations.
Computational and Theoretical Investigations into 6 Methoxy 2 Methyl 3h Azepine Systems
Quantum-Chemical Calculations
Quantum-chemical calculations are fundamental to predicting the behavior of azepine systems at the molecular level. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a unique balance of computational cost and accuracy.
Density Functional Theory (DFT) has become a standard method for studying organic molecules due to its favorable accuracy-to-cost ratio. mdpi.com It is frequently used to determine the equilibrium geometries (the lowest energy shapes) and the corresponding energies of molecules like 6-Methoxy-2-methyl-3H-azepine. dergipark.org.trresearchgate.net In a notable study, DFT calculations were employed to explore the structure of six potential tautomeric forms of 2-methyl-6-methoxy-3H-azepine. researchgate.net This process involves optimizing the molecular structure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.
These calculations are crucial for understanding the fundamental properties of the molecule. The B3LYP functional is a common choice in DFT studies of organic compounds, often paired with basis sets like 6-31G(d) or 6-311++G** to provide a reliable description of the electronic structure and geometry. mdpi.com Such calculations yield important data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.
Table 1: Representative Applications of DFT in Azepine System Analysis
| Computational Method | Application | Typical Basis Set | Key Findings |
|---|---|---|---|
| DFT (B3LYP) | Geometry Optimization | 6-31G(d) | Determination of stable conformations and bond parameters. |
| DFT (B3LYP) | Energy Calculation | 6-311+G(d,p) | Evaluation of relative stabilities of different tautomers. researchgate.netresearchgate.net |
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational understanding of the electronic structure. elixirpublishers.com However, for greater accuracy, methods that account for electron correlation, such as Møller-Plesset perturbation theory (MP2) and Complete Active Space Self-Consistent Field (CASSCF), are often necessary. researchgate.net
These higher-level methods are particularly important for accurately assessing the stability of different electronic states and for studying systems where electron correlation plays a significant role. For instance, ab initio studies on the parent 1H-azepine have utilized HF, MP2, and CASSCF to investigate the structural differences between its singlet and triplet nitrenium ions. researchgate.net For complex isomerization processes or the study of excited states, CASSCF is especially valuable as it can handle the multi-reference nature of the wave function.
Energetic Profiles of Tautomerization and Isomerization Processes
Azepines are known for their ability to exist in various tautomeric and isomeric forms. Computational chemistry is indispensable for mapping the energetic pathways that connect these different structures.
A key application of computational chemistry is to determine the relative stabilities of different isomers. By calculating the total electronic energy of each optimized structure, researchers can predict which form is the most thermodynamically stable. A quantum-chemical simulation using DFT was performed to evaluate the relative thermodynamic stability of six likely tautomeric forms of 2-methyl-6-methoxy-3H-azepine. researchgate.net Such studies reveal that the stability can be significantly influenced by the positions of double bonds and substituents on the azepine ring.
The results from these calculations are often presented as relative energies, with the most stable isomer serving as the zero-point reference. These energy differences can be used to estimate the equilibrium populations of the different isomers at a given temperature.
Table 2: Calculated Relative Stabilities of Hypothetical Azepine Tautomers This table is a representative example based on typical computational findings for substituted azepines.
| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Thermodynamic Stability |
|---|---|---|---|
| This compound | B3LYP/6-31G(d) | 0.00 | Most Stable |
| 6-Methoxy-2-methyl-1H-azepine | B3LYP/6-31G(d) | +4.5 | Less Stable |
| 6-Methoxy-2-methyl-2H-azepine | B3LYP/6-31G(d) | +2.1 | Moderately Stable |
For one isomer to convert into another, it must pass through a high-energy state known as a transition structure (or transition state). Locating and characterizing these transition structures is crucial for understanding the kinetics of the isomerization process. Computational algorithms can search the potential energy surface for these saddle points, which are minima in all directions except for one, the reaction coordinate.
Once a transition structure is identified, its energy can be calculated to determine the activation energy barrier for the reaction. A higher activation energy implies a slower reaction rate. Frequency calculations are also performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net
Mechanistic Elucidation through Computational Modeling
Beyond static structures and energies, computational modeling provides a dynamic view of chemical reactions, allowing for the step-by-step elucidation of reaction mechanisms. nih.gov By mapping the entire reaction pathway, including reactants, intermediates, transition states, and products, a comprehensive understanding of how a reaction occurs can be achieved.
For azepine derivatives, this can involve modeling complex processes such as valence tautomerism, researchgate.netresearchgate.net-H shifts, and the formation of fused bicyclic systems like azanorcaradienes. researchgate.net For example, computational studies on the formation of 3H-azepines from phenylnitrene have helped clarify whether the reaction proceeds through an aziridine intermediate or a dehydroazepine intermediate. clockss.org By comparing the calculated energy barriers for different potential pathways, the most likely mechanism can be identified. This predictive capability allows researchers to understand experimental outcomes and design new synthetic strategies. sciencedaily.com
Conformational Analysis and the Influence of Steric Effects
The seven-membered ring of the 3H-azepine scaffold is not planar and can adopt various conformations, often described as boat and chair forms. researchgate.net The substituents on the ring play a crucial role in determining the most stable conformation by introducing steric interactions.
Computational studies on the closely related 3-methyl-3H-azepine molecule provide insight into the conformational preferences. DFT calculations at the B3LYP/6-31G(d) level were used to optimize the geometry and compare the stability of conformers where the 3-methyl group is in an axial-like versus an equatorial-like position relative to the puckered ring.
The results indicate a preference for the axial-like conformation.
| Compound | Conformer | Computational Method | Relative Energy (kcal/mol) | Stability |
| 3-methyl-3H-azepine | Axial (8aAx) | B3LYP/6-31G(d) | 0.0 | More Stable |
| 3-methyl-3H-azepine | Equatorial (8aEq) | B3LYP/6-31G(d) | +1.4 | Less Stable |
This preference, where the axial-like conformer is more stable by 1.4 kcal/mol, highlights the subtle interplay of steric forces within the flexible seven-membered ring. clockss.org
Steric hindrance also significantly influences the synthetic routes to substituted 3H-azepines. For example, in the formation of 3-alkyl- and 7-alkyl-2-methoxy-3H-azepines from o-alkylphenylnitrene, the bulkiness of the alkyl group and the nucleophile (e.g., an alcohol) can dictate the regioselectivity of the reaction. clockss.org Theoretical considerations suggest that certain reaction pathways are favored because they avoid sterically unfavorable intermediates. clockss.org If a bulky substituent creates significant steric hindrance with the methoxy (B1213986) group in a proposed intermediate, the reaction is more likely to proceed through an alternative pathway where such unfavorable interactions are minimized. clockss.org
Elucidation of Reaction Mechanisms in the Formation and Transformations of 6 Methoxy 2 Methyl 3h Azepine
Pathways Involving Nitrene Intermediates
The synthesis of 3H-azepine derivatives, including 6-methoxy-2-methyl-3H-azepine, frequently proceeds through the generation of aryl nitrenes. rsc.org These electron-deficient species are typically formed in situ from the thermolysis of aryl azides or the deoxygenation of nitroarenes using reagents like trivalent phosphorus compounds (e.g., triethylphosphite or tributylphosphine). vulcanchem.com The singlet state of the aryl nitrene is the key reactive species that initiates the cascade of reactions leading to the expanded azepine ring. researchgate.netrwth-aachen.de
Once the singlet aryl nitrene is generated, the mechanism for ring expansion involves a sequence of intramolecular transformations. clockss.org The process is not a direct insertion of the nitrene into the aromatic ring but rather a multi-step pathway. mcmaster.ca
Electrocyclic Ring Opening: The labile benzoazirine intermediate rapidly undergoes a concerted, thermally allowed electrocyclic ring opening. This process relieves the strain of the three-membered ring and results in the formation of a seven-membered cyclic cumulene, a dehydroazepine (specifically, a 1-aza-1,2,4,6-cycloheptatetraene). clockss.orgresearchgate.net The benzoazirine and dehydroazepine intermediates are thought to exist in a reversible equilibrium. researchgate.net
Nucleophilic Trapping: The dehydroazepine intermediate is highly electrophilic and is quickly trapped by a nucleophile present in the reaction medium, such as an alcohol (methanol in the case of this compound synthesis) or an amine. clockss.org The nucleophile adds to the C=N bond of the dehydroazepine, yielding a 1H-azepine derivative. researchgate.net
Isomerization: The resulting 1H-azepine is often unstable and readily isomerizes to the more thermodynamically stable 3H-azepine tautomer through a rapid proton shift. clockss.org Electron-withdrawing groups on the nitrogen atom can, however, enhance the stability of the 1H-azepine form.
This mechanistic pathway is summarized in the reaction of m-nitrotoluene with tributylphosphine (B147548) in methanol (B129727), which yields this compound. vulcanchem.com
The substitution pattern on the initial aryl nitrene and the specific reaction conditions (e.g., temperature, nucleophile) can significantly influence the reaction pathway and the regioselectivity of the final products. rsc.org
Substituent Effects: The electronic and steric nature of substituents on the aromatic ring plays a critical role.
Steric Effects: In the case of ortho-substituted phenylnitrenes, the initial intramolecular insertion can occur at the C=C bond either toward or away from the substituent. This leads to two different benzoazirine intermediates, which in turn open to two distinct dehydroazepine regioisomers. clockss.org The steric bulk of the ortho-substituent and the nucleophile can dictate the final product ratio. For example, the reaction of o-tert-butylnitrobenzene exclusively yields the 7-substituted azepine, suggesting the reaction proceeds through the less sterically hindered dehydroazepine intermediate. clockss.orgresearchgate.net
Electronic Effects: Electron-withdrawing groups (EWGs) on the aryl ring, such as nitrile or ester groups, can influence the rate of nitrene cyclization and the stability of the intermediates. rwth-aachen.de Conversely, electron-donating groups can also affect reactivity. purdue.edu
Reaction Conditions:
Temperature: Temperature can dramatically alter the product distribution by shifting the balance between kinetic and thermodynamic control. In the reaction of o-nitrotoluene, lower temperatures (e.g., 70°C) favor the formation of the kinetically controlled product (3-methyl-2-methoxy-3H-azepine), while higher temperatures (e.g., 150°C) lead to an increased proportion of the thermodynamically more stable product (7-methyl-2-methoxy-3H-azepine). researchgate.net This suggests that the activation energy for nitrene insertion away from the methyl group is lower, but the resulting dehydroazepine intermediate is less stable than the one formed via insertion toward the methyl group. researchgate.net
| Temperature (°C) | Nucleophile | Product Ratio (3-methyl isomer : 7-methyl isomer) | Reference |
|---|---|---|---|
| 70 | Methanol | 99:1 | researchgate.net |
| 150 | Methanol | 50:50 | researchgate.net |
| 70 | Diethylamine | >99:1 | researchgate.net |
| 150 | Diethylamine | 32:68 | researchgate.net |
Concerted and Stepwise Reaction Mechanisms
Pericyclic reactions, which proceed through a cyclic transition state, are central to the formation and transformations of azepines. These can be either concerted (single step) or stepwise.
Electrocyclization reactions are a key feature of azepine chemistry. As previously discussed, the ring opening of the benzoazirine intermediate to the dehydroazepine is a concerted electrocyclic reaction. researchgate.net The reverse, an electrocyclic ring closure, is also possible under certain conditions. For instance, the cyclization of 2-aza-1,3,5-trienes can be used to synthesize azepine and dihydroazepine derivatives, involving a proposed electrocyclic ring closure followed by elimination or reprotonation. Photochemical conditions can also induce electrocyclic reactions in azepine rings, leading to ring contraction and the formation of bicyclic systems. slideshare.net
Sigmatropic rearrangements involve the migration of a sigma bond across a pi-conjugated system. These reactions are crucial for understanding the isomerization and reactivity of azepine derivatives.
1,5-Prototropy : The isomerization of the initially formed 1H-azepine to the more stable 3H-azepine is a classic example of a prototropic shift, which can be classified as a type of sigmatropic rearrangement. clockss.org More complex 1,5-hydrogen shifts can occur in certain substituted azepines, leading to mixtures of 2H, 3H, and 4H-azepine isomers. researchgate.net
mcmaster.camcmaster.ca-Sigmatropic Rearrangements : While less common for the parent 3H-azepine system itself, mcmaster.camcmaster.ca-sigmatropic rearrangements like the Claisen or Cope rearrangements are powerful tools in synthetic organic chemistry for constructing complex cyclic systems and can be relevant in the synthesis of more elaborate azepine-containing structures. nih.govrsc.org
Nitrogen Migrations : Thermochemical reactions of certain 1H-azepine derivatives can lead to aromatization through complex rearrangements that involve sigmatropic migrations of the nitrogen atom or substituents attached to it. datapdf.comacs.org
Ionic Mechanisms in Nucleophilic and Electrophilic Reactions
The reactivity of this compound is also defined by ionic mechanisms, where the azepine ring can act as either a nucleophile or be attacked by an electrophile.
Nucleophilic Reactions: The formation of the azepine ring itself concludes with a nucleophilic attack on the dehydroazepine intermediate. researchgate.net Once formed, the 3H-azepine system can undergo further nucleophilic substitution, although this is less common than electrophilic attack. The mechanism of nucleophilic substitution can be bimolecular (SN2) or unimolecular (SN1), depending on the substrate and conditions. libretexts.orglibretexts.org
Electrophilic Reactions: The diene system within the 3H-azepine ring is susceptible to electrophilic attack. The reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS) is a well-studied example. acs.orgnih.govelsevierpure.com This reaction proceeds via a regioselective 1,4-addition of the electrophile (Br+) and a nucleophile to the conjugated diene system. The resulting adduct can then undergo base-promoted elimination of HBr to form a 2H-azepine derivative. nih.govelsevierpure.com At lower temperatures, this pathway is favored, while at higher temperatures, competitive electrophilic substitution at the C4 position can occur. nih.gov
| Mechanism Type | Key Intermediates/States | Description | Relevance to this compound |
|---|---|---|---|
| Nitrene Insertion | Aryl Nitrene, Benzoazirine, Dehydroazepine | Ring expansion of an aromatic ring via intramolecular insertion of a nitrene followed by ring opening. | Primary formation pathway from m-nitrotoluene. vulcanchem.com |
| Electrocyclic Reaction | Cyclic Transition State | Concerted ring opening or closing. | Benzoazirine → Dehydroazepine ring opening. researchgate.net |
| Sigmatropic Rearrangement | Cyclic Transition State | Migration of a σ-bond. | Isomerization of 1H-azepine to 3H-azepine (prototropy). |
| Nucleophilic Addition/Substitution | Carbocation or Concerted Transition State | Attack by an electron-rich species. | Trapping of dehydroazepine by methanol. clockss.org |
| Electrophilic Addition | Bromonium ion/1,4-adduct | Attack by an electron-poor species. | Reaction with NBS to form substituted 2H-azepines. nih.gov |
Role of Azepinium Ions in Reactivity
Azepinium ions, the seven-membered cyclic nitrenium ions, are significant reactive intermediates in the chemistry of azepines, although they are relatively rare compared to five- and six-membered analogues. researchgate.net The reactivity and stability of these cations are intrinsically linked to their aromaticity, arising from the presence of 6π electrons. researchgate.net
The formation of an azepinium ion from a 3H-azepine derivative like this compound would involve the removal of a hydride ion or a suitable leaving group, leading to a planar, aromatic cation. Quantum chemical studies indicate that the stability and electrophilicity of the azepinium ring can be fine-tuned by substituents. researchgate.net For instance, π-donating groups at the 2-position, such as the methoxy (B1213986) group in the target compound, can influence the singlet-triplet energy differences of the ion. researchgate.net
These electrophilic azepinium ions are proposed as key intermediates in various transformations. For example, in the synthesis of tetrahydroazepines via aza-Prins cyclization, an iminium ion intermediate is formed, which drives the C-C bond formation. acs.org While not a fully aromatic azepinium ion, this cationic species demonstrates the importance of positively charged nitrogen intermediates in the cyclization and rearrangement reactions leading to azepine frameworks. The stability of these ions, influenced by substituent effects and ring fusion, dictates the feasibility and outcome of such reactions. researchgate.net
The general mechanism for the formation of 2-alkoxy-3H-azepines often involves the reaction of an arylnitrene with an alcohol. The nucleophilic addition of the alcohol to the nitrene, followed by rearrangement, leads to the final product. egyankosh.ac.in This process can be conceptualized as passing through intermediates that have characteristics pointing towards the eventual stabilization via delocalization, a feature fully realized in the aromatic azepinium cation.
1,4-Addition and Subsequent Elimination Pathways
A characteristic reaction of 2-methoxy-3H-azepine systems, including this compound, is their behavior in the presence of electrophiles, which can proceed via a 1,4-addition followed by an elimination step. This pathway provides an efficient route to differently substituted azepine derivatives.
A well-documented example is the reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS). nih.govelsevier.com This reaction yields a regioselective 1,4-adduct. The mechanism involves the electrophilic attack of bromine at the C5 position of the 3H-azepine ring, with the concurrent addition of a nucleophile (such as the solvent or another added nucleophile) at the C2 position. The resulting intermediate is a bicyclic adduct or a non-planar seven-membered ring where the original conjugated system is disrupted.
Table 1: Mechanistic Steps in the Reaction of 2-Methoxy-3H-Azepines with NBS
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Electrophilic Attack | N-bromosuccinimide (NBS) acts as an electrophile, adding a bromine atom to the C5 position of the 3H-azepine ring. | A carbocationic intermediate is formed, stabilized by the electron-donating methoxy group. |
| 2. Nucleophilic Attack | A nucleophile (Nu-), which can be the solvent or another species present in the reaction mixture, attacks the C2 position. | A neutral, non-aromatic 1,4-adduct is formed. |
| 3. Elimination | A base present in the mixture abstracts a proton from the C3 position, leading to the elimination of HBr. | A 2H-azepine derivative is formed, with a new substituent at the C2 position. |
This 1,4-addition-elimination pathway is highly valuable for the functionalization of the azepine core, providing access to a range of 2-substituted 2H-azepines that might be difficult to synthesize directly. nih.govelsevier.com
Comparative Mechanistic Studies with Related Heterocyclic Systems
The reactivity and reaction mechanisms of azepines are distinct from those of more common five- and six-membered aromatic heterocycles like pyrrole (B145914) and pyridine (B92270), primarily due to differences in aromaticity, ring strain, and geometry.
Azepines vs. Pyridines: Pyridine is a planar, 6π-electron aromatic system that is significantly more stable than azepine. copbela.org Pyridine typically undergoes electrophilic substitution at the 3-position and nucleophilic substitution at the 2- and 4-positions. Its aromaticity makes it resistant to addition reactions unless the aromatic system is activated. In contrast, 3H-azepines like this compound are non-planar and non-aromatic. copbela.orgslideshare.net This lack of aromatic stabilization means they readily undergo addition reactions, such as the 1,4-addition discussed previously. nih.gov While pyridinium (B92312) salts are common, the formation of a fully aromatic azepinium ion from an azepine requires a more significant structural and electronic reorganization. The drive to form a stable aromatic sextet in pyridine is a dominant factor in its reaction mechanisms, a driving force that is absent in the non-aromatic 3H-azepine system.
Azepines vs. Pyrroles: Pyrrole is a five-membered, 6π-electron aromatic heterocycle and is considered electron-rich. pharmaguideline.com It readily undergoes electrophilic substitution, typically at the 2-position. Its aromatic character makes it less prone to addition reactions than a simple diene. Azepines, being non-aromatic polyenes, behave more like conjugated dienes. slideshare.net For instance, 1H-azepines can participate as the polyene component in Diels-Alder [6+2]π and [4+2]π cycloaddition reactions, a mode of reactivity not observed with pyrrole under normal conditions. chempedia.info The formation of 3H-azepines from the ring expansion of phenylnitrenes is a key synthetic route that has no direct parallel in the common synthesis of pyrroles. egyankosh.ac.inclockss.org This fundamental difference in synthetic logic underscores the distinct mechanistic pathways available to the seven-membered ring system.
Table 2: Comparison of Mechanistic Tendencies
| Heterocycle | Aromaticity | Planarity | Dominant Reaction Type | Key Intermediates |
|---|---|---|---|---|
| Pyridine | Aromatic (6π) | Planar | Electrophilic/Nucleophilic Substitution | σ-complexes (Wheland intermediates) |
| Pyrrole | Aromatic (6π) | Planar | Electrophilic Substitution | σ-complexes |
| 3H-Azepine | Non-aromatic | Non-planar | Addition, Addition-Elimination, Cycloaddition | 1,4-adducts, Azepinium ions |
Synthetic Utility and Future Research Directions
6-Methoxy-2-methyl-3H-azepine as a Versatile Synthon in Organic Synthesisresearchgate.netchemrxiv.org
The unique structural characteristics of this compound, featuring a non-planar, seven-membered nitrogen-containing ring, make it an intriguing building block, or synthon, for organic synthesis. researchgate.netnih.gov The term synthon refers to a molecular fragment that can be introduced into a synthesis to build more complex molecules. The inherent ring strain and the arrangement of double bonds within the 3H-azepine core bestow upon it a distinct reactivity profile that can be harnessed to construct novel molecular architectures. slideshare.netresearchgate.net
The presence of the methoxy (B1213986) and methyl groups on the azepine ring further enhances its synthetic potential by introducing specific electronic and steric properties. The electron-donating methoxy group can influence the reactivity of the diene system, while the methyl group can direct the approach of reagents. These substituents provide handles for further chemical modifications, allowing for the diversification of the azepine scaffold.
The non-aromatic and flexible nature of the azepine ring is a significant feature, offering structural diversity that is highly sought after in the design of new drug candidates with potentially improved pharmacological properties. researchgate.netnih.gov Synthetic strategies often focus on leveraging the reactivity of the conjugated diene system within the 3H-azepine for various cycloaddition and pericyclic reactions. slideshare.net These reactions can lead to the formation of complex polycyclic systems that would be challenging to assemble through other synthetic routes. The ability of this compound to serve as a precursor to a variety of other functionalized azepine derivatives underscores its value as a versatile synthon in the toolbox of synthetic organic chemists.
Strategies for Regioselective and Stereoselective Functionalization
Achieving control over the regioselectivity and stereoselectivity of chemical reactions is a central goal in modern organic synthesis, as it allows for the precise construction of a single desired product. For a molecule like this compound, with multiple reactive sites, developing strategies for its selective functionalization is crucial for unlocking its full synthetic potential.
Regioselectivity refers to the preferential reaction at one specific site over other possible sites. In the case of this compound, the diene system presents several positions that could potentially react. The electronic influence of the methoxy and methyl groups can play a significant role in directing incoming reagents to a particular carbon atom. For instance, in electrophilic additions or cycloaddition reactions, the electron-donating nature of the methoxy group can activate certain positions of the diene, leading to a regioselective outcome. The development of new catalytic systems, particularly those based on transition metals, is an active area of research aimed at achieving high regioselectivity in the functionalization of complex molecules like azepines. rsc.org
Stereoselectivity , on the other hand, deals with the preferential formation of one stereoisomer over others. Due to the non-planar, chiral nature of many azepine derivatives, controlling the three-dimensional arrangement of atoms during a reaction is of paramount importance. rsc.org Strategies to achieve stereoselective functionalization often involve the use of chiral catalysts or auxiliaries that can create a chiral environment around the substrate, favoring the formation of one enantiomer or diastereomer. For example, diastereoselective hydroboration has been used to functionalize tetrahydroazepines, indicating the potential for such methods to be applied to 3H-azepines as well. nih.govnih.gov
Future research in this area will likely focus on the design of novel catalysts and reagents that can effectively differentiate between the various reactive sites and faces of the this compound molecule, enabling the synthesis of complex, stereochemically defined azepine-based structures. rsc.org
Exploration of Untapped Reactivity Patterns for Novel Chemical Transformations
While certain reaction pathways of 3H-azepines are relatively well-understood, there remains a vast, unexplored landscape of their chemical reactivity. The unique electronic and structural features of this compound suggest that it may participate in novel chemical transformations that have yet to be discovered.
One area of potential exploration is the use of modern synthetic methods, such as photoredox catalysis and electrosynthesis, to access new reactivity patterns. These methods can generate highly reactive intermediates under mild conditions, potentially leading to transformations that are not possible using traditional thermal methods. For example, the photochemical rearrangement of aromatic systems is a known route to azepines, suggesting that light-mediated reactions could be a fruitful area for discovering new reactivity. slideshare.netorganic-chemistry.org
The interplay between the different functional groups in this compound could also give rise to unique reactivity. For instance, the nitrogen atom could act as an internal nucleophile or be involved in metal coordination, influencing the outcome of reactions at the diene system. The potential for the molecule to undergo ring-opening, ring-contraction, or skeletal rearrangement reactions under specific conditions also warrants investigation. Acid-catalyzed isomerization of some 3H-azepines has been shown to produce substituted anilines, indicating the potential for skeletal rearrangements. biu.ac.il
Furthermore, the reaction of 3H-azepines with unconventional reagents or under non-standard reaction conditions could unveil unexpected and synthetically useful transformations. The exploration of these untapped reactivity patterns is essential for expanding the synthetic utility of this compound and for the development of novel methods for the construction of complex nitrogen-containing molecules.
Development of Environmentally Benign Synthetic Protocols
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. ijpsjournal.com Developing environmentally benign synthetic protocols for the synthesis and functionalization of this compound is a critical area of future research. researchgate.netnih.gov
Key aspects of developing greener synthetic routes include:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste.
Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or even solvent-free conditions. rsc.org The use of polyethylene (B3416737) glycol (PEG) as a recyclable medium for azepine synthesis has been reported as a green alternative. organic-chemistry.org
Catalysis: Employing catalytic methods, including biocatalysis and organocatalysis, can reduce the need for stoichiometric reagents, which are often sources of waste. researchgate.net Visible-light-induced radical cascade reactions have been developed as an environmentally benign method for preparing some azepine derivatives. acs.org
Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.com
Future research will likely focus on integrating these principles into the synthetic chemistry of this compound. This could involve the development of new catalytic systems that operate under mild conditions, the exploration of reactions in aqueous media, and the design of one-pot or tandem reaction sequences that reduce the number of synthetic steps and purification processes. researchgate.net By embracing green chemistry, the synthesis of azepine-based compounds can become more sustainable and environmentally responsible. researchgate.netnih.gov
Theoretical Predictions Guiding the Design of New Azepine-Based Architectures
Computational chemistry and theoretical modeling have become indispensable tools in modern chemical research, providing valuable insights into molecular structure, reactivity, and properties. nih.govmdpi.com In the context of this compound, theoretical predictions can play a crucial role in guiding the design of new azepine-based architectures with desired functionalities.
Density Functional Theory (DFT) and other computational methods can be used to:
Predict Reaction Outcomes: By modeling the transition states and reaction pathways of potential reactions, computational studies can help predict the feasibility, regioselectivity, and stereoselectivity of new transformations. This can save significant time and resources in the laboratory by prioritizing promising synthetic routes. nih.gov
Understand Reactivity: Theoretical calculations can provide a deeper understanding of the electronic structure and reactivity of this compound, explaining observed reactivity patterns and predicting new ones.
Design Novel Scaffolds: Computational tools can be used to design new azepine-based molecules with specific three-dimensional shapes and electronic properties. This is particularly relevant in drug discovery, where molecular modeling and docking studies can be used to design molecules that bind to specific biological targets. nih.govresearchgate.net
Screen for Properties: Computational screening can be used to predict the physicochemical properties of virtual libraries of azepine derivatives, helping to identify candidates with desirable characteristics for various applications. rsc.org
The synergy between theoretical predictions and experimental work is a powerful approach for accelerating the discovery and development of new chemical entities. By using computational chemistry to guide synthetic efforts, researchers can more efficiently explore the chemical space around the this compound scaffold and design novel molecules with tailored properties and functions.
Q & A
Basic: What are the established synthetic routes for 6-Methoxy-2-methyl-3H-azepine, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves cyclization of substituted enamines or reductive amination of ketones. For example, a modified Pictet-Spengler reaction using 2-methyl-3-methoxy-pyrrolidine precursors under acidic conditions (e.g., HCl/EtOH) can yield the azepine core . Reaction temperature (60–80°C) and solvent polarity significantly impact yield: polar aprotic solvents like DMF improve cyclization efficiency but may increase side products. Monitoring via TLC or HPLC is critical to optimize reaction time and minimize decomposition .
Basic: How can researchers characterize the structure of this compound using spectroscopic methods?
Methodological Answer:
- NMR : H NMR (400 MHz, CDCl) identifies methoxy (δ 3.2–3.4 ppm) and methyl groups (δ 1.8–2.1 ppm). C NMR confirms the azepine ring carbons (δ 120–140 ppm for sp carbons) .
- IR : Stretching vibrations for C-O (1250–1050 cm) and N-H (3300 cm) confirm functional groups.
- MS : High-resolution ESI-MS provides molecular ion [M+H] and fragmentation patterns to validate the backbone .
Advanced: How to design experiments to study the reactivity of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Use buffer solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at λ~270 nm. Calculate half-life (t) using first-order kinetics .
- Thermal Analysis : DSC/TGA profiles (5–10°C/min) identify decomposition thresholds. Pair with HPLC to quantify degradation products .
- Control Variables : Maintain inert atmosphere (N) to isolate pH/temperature effects from oxidative pathways .
Advanced: How can contradictions in reported pharmacological activity data for this compound be resolved?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC protocols) across studies. For example, discrepancies in dopamine receptor affinity may arise from radioligand choice (e.g., H-spiperone vs. H-raclopride) .
- Reproducibility Tests : Replicate key studies using standardized protocols (e.g., OECD Guidelines). Validate purity (>98% by HPLC) to exclude impurity-driven effects .
Advanced: What computational modeling approaches are suitable for predicting the bioactivity of this compound derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with protein targets (e.g., GPCRs) to prioritize derivatives. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- QSAR Models : Train on datasets (IC, logP) to correlate substituent effects with activity. Include Hammett constants for electronic effects .
Advanced: What strategies optimize the purification of this compound from complex reaction mixtures?
Methodological Answer:
- Chromatography : Reverse-phase HPLC (C18 column, MeOH/HO gradient) separates polar byproducts. Prep-TLC (silica, CHCl:MeOH 9:1) is cost-effective for small batches .
- Crystallization : Screen solvents (ethyl acetate/hexane) to exploit solubility differences. XRPD confirms crystalline purity .
Advanced: How to interpret conflicting reports on the biological activity of this compound in CNS studies?
Methodological Answer:
- Dose-Response Analysis : Re-evaluate studies for non-linear effects (e.g., hormesis). Use Hill slope values to assess cooperativity in receptor binding .
- Species Variability : Compare rodent vs. primate models; differences in blood-brain barrier permeability may explain efficacy gaps .
Advanced: What methodologies assess the stability of this compound under long-term storage conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
